[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol
Description
Properties
IUPAC Name |
[4-(hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-1-3-4(2-8)6-9-5-3/h7-8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYQBAFVQYQKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NON=C1CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365442 | |
| Record name | 1,2,5-Oxadiazole-3,4-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14460-57-2 | |
| Record name | 1,2,5-Oxadiazole-3,4-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring, followed by hydroxymethylation reactions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The use of catalysts and specific reaction conditions can optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its reactivity and applications.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: In chemistry, [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems .
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound’s reactivity and ability to form stable derivatives make it a candidate for drug development .
Industry: In industry, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties allow for the creation of materials with specific characteristics .
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility : The dual hydroxymethyl groups in the target compound enhance water solubility compared to ethyl- or benzyloxy-substituted analogs .
- Reactivity: Amino-substituted derivatives exhibit greater nucleophilicity, enabling participation in coupling reactions, whereas hydroxymethyl groups favor hydrogen bonding and derivatization via esterification .
- Stability : Ethyl and benzyloxy substituents improve stability under acidic conditions, whereas hydroxymethyl groups may promote hydrolytic degradation .
Biological Activity
[4-(Hydroxymethyl)-1,2,5-oxadiazol-3-yl]methanol is a heterocyclic compound characterized by its oxadiazole ring structure. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C₄H₆N₂O₂, with a molecular weight of approximately 130.10 g/mol. The unique oxadiazole ring contributes to its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as a ligand, binding to specific proteins or enzymes, thereby modulating their activity. This interaction can influence several biochemical pathways, leading to changes in cellular functions such as apoptosis and proliferation.
Biological Activities
Research indicates that derivatives of oxadiazoles, including this compound, exhibit various biological properties:
- Antiproliferative Effects : Some studies have shown that oxadiazole derivatives can inhibit the growth of cancer cell lines by interfering with topoisomerase IIα activity, which is crucial for DNA replication and repair.
- Anti-inflammatory Properties : Certain derivatives have been investigated for their potential as anti-inflammatory agents, demonstrating efficacy in reducing inflammation in various models.
Pharmacokinetics
A study evaluating the pharmacokinetic parameters of related compounds showed that after ocular administration, high plasma concentrations were achieved with significant relative bioavailability (over 81%) for certain oxadiazole derivatives. This suggests that this compound may also exhibit favorable pharmacokinetic properties conducive to therapeutic use .
Case Study 1: Antiproliferative Activity
In vitro studies assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at concentrations above 10 µM. This effect was linked to the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated competitive inhibition against certain enzymes critical for cellular metabolism, indicating its potential as a therapeutic agent targeting metabolic disorders.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(Hydroxymethyl)phenol | Hydroxymethyl derivative | Shares hydroxymethyl group but different ring structure |
| 4-Amino-1,2,5-oxadiazole | Amino derivative | Known for antibacterial properties |
| 4-(5-Methyl-1,3,4-oxadiazole) | Methyl derivative | Exhibits distinct biological activities |
Q & A
Q. Essential Safety Measures :
- Hazards : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, goggles, fume hood) .
- Storage : Store in sealed containers at 2–8°C in a dry environment.
- Waste Disposal : Follow local regulations for hazardous organic waste; incineration is recommended for small quantities .
How do substituents on the 1,2,5-oxadiazole ring influence the compound’s thermal stability?
Advanced Structural Analysis :
Electron-withdrawing groups (e.g., nitro or amino) enhance thermal stability by increasing resonance energy. For instance, amino-substituted analogs exhibit higher decomposition temperatures (>450 K) compared to hydroxyl derivatives due to intramolecular hydrogen bonding and reduced ring strain .
Experimental Validation :
- Perform differential scanning calorimetry (DSC) to measure decomposition onset.
- Compare with computational predictions (DFT) to identify key stabilizing interactions .
What applications does this compound have in energetic materials research?
Research Applications :
1,2,5-Oxadiazole derivatives are explored as low-sensitivity explosives due to their high nitrogen content and stability. For example, analogs like ANFF-1 (3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole) exhibit high density (~1.9 g/cm³) and moderate impact sensitivity, making them candidates for insensitive munitions .
Synthesis Challenges :
- Optimize nitration steps to avoid over-oxidation.
- Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>99%) .
How can researchers resolve contradictions in reported stability data for oxadiazole derivatives?
Q. Methodology for Data Reconciliation :
Standardize Testing Conditions : Ensure consistent DSC heating rates (e.g., 10°C/min) and sample mass (1–2 mg).
Cross-Validate with Spectroscopy : Use FTIR or NMR to detect impurities affecting stability.
Computational Cross-Check : Compare experimental decomposition temperatures with DFT-predicted activation energies to identify outliers .
What analytical techniques are recommended for characterizing this compound’s purity and structure?
Q. Comprehensive Characterization Workflow :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase.
- NMR : ¹H-NMR in DMSO-d₆ to confirm hydroxyl and methylene protons (δ ~4.5–5.0 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+1]+ = 131) .
What are the limitations in ecological risk assessment for this compound?
Research Gaps :
No data are available on biodegradation, bioaccumulation, or soil mobility. Mitigation strategies include:
- Conducting OECD 301/302 tests for biodegradability.
- Using quantitative structure-activity relationship (QSAR) models to predict ecotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
